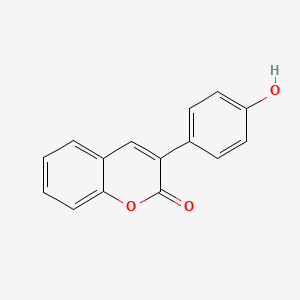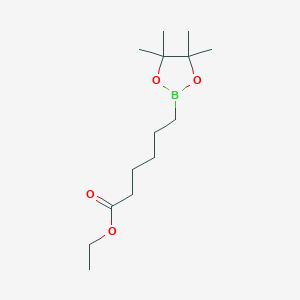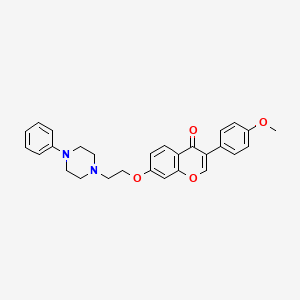
3-(4-hydroxyphenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-hydroxyphenyl)-2H-chromen-2-one” is a chemical compound that is commonly used as a tool to evaluate the biological role of ERβ . It is also known as “3-(4-Hydroxyphenyl)propionitrile” and is often used in laboratory chemicals .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Another study revealed that two molecules of 3-(4-hydroxyphenyl)propionic acid could also be a biosynthetic precursor of myricanol in M. rubra .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-hydroxyphenyl)-2H-chromen-2-one” are not directly available, a related compound, “3-(4-hydroxyphenyl)pyruvate”, is involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized through the Knoevenagel reaction. Its crystal structure was determined, and its absorption spectra in different solvents were recorded, showing sensitivity to solvent polarity and hydrogen bonding (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Catalysis and Synthesis Applications
- Polystyrene-supported TBD catalysts were used in the Michael additions of 4-hydroxycoumarin to synthesize analogues of Warfarin™, Coumachlor™, and other compounds, showing high conversion yields (Alonzi et al., 2014).
- A metal- and solvent-free approach for the synthesis of 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides was developed (Rafique et al., 2017).
Photovoltaic and Electrochemical Properties
- Spectroscopic analysis and quantum mechanical studies of various chromen-4-one analogues, including their interactions with graphene, revealed enhanced physicochemical properties and potential applications in photovoltaics (Al-Otaibi et al., 2020).
- A study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells indicated their potential as efficient photosensitizers (Gad, Kamar, & Mousa, 2020).
Antibacterial and Antioxidant Activities
- Synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and related compounds showed antibacterial and analgesic activities, indicating potential pharmaceutical applications (Rajesha et al., 2011).
- Investigation of the antioxidant properties of some 4-hydroxycoumarin derivatives revealed significant activity, suggesting potential use in pharmaceuticals and food industries (Sahar et al., 2017).
Molecular Recognition and Sensor Development
- Development of a chemo-sensor based on chromen-2-one for sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, demonstrating potential applications in environmental monitoring (Jo et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) enzyme, which specifically and catalytically introduces hydroxyl groups to the o-position of phenol analogs, holds potential for the de novo synthesis of valuable natural products . This suggests that “3-(4-hydroxyphenyl)-2H-chromen-2-one” could be a valuable scaffold for future research and development in the field of bioactive molecule synthesis.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGXIFKSIOPJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

